4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the 4-position, a methyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is converted to 4-fluorobenzoyl chloride using thionyl chloride.
Amidation: The 4-fluorobenzoyl chloride is then reacted with N-methyl-N-(thiophen-2-ylmethyl)amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom and the thiophene ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide: Unique due to the presence of both a fluorine atom and a thiophene ring.
4-fluoro-N-methylbenzamide: Lacks the thiophene ring, which may affect its chemical properties and applications.
N-methyl-N-(thiophen-2-ylmethyl)benzamide: Lacks the fluorine atom, which can influence its reactivity and binding properties.
Uniqueness
The combination of the fluorine atom and the thiophene ring in this compound provides unique chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in medicinal chemistry or enhanced electronic properties in material science.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXZDQYYFERRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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